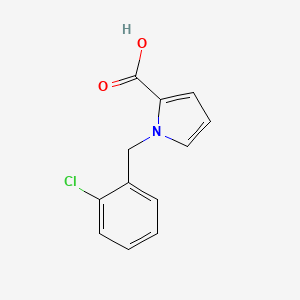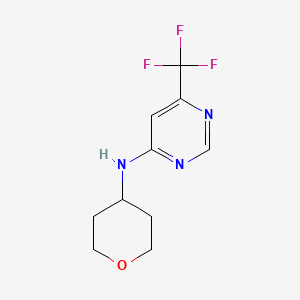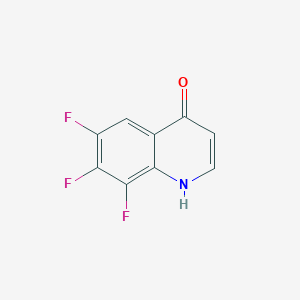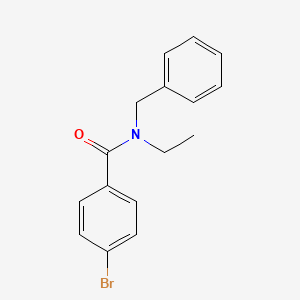
1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactivity of “1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid” would depend on its functional groups. The carboxylic acid group is typically reactive and can undergo various reactions like esterification, amidation, and reduction . The 2-chlorobenzyl group might undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Intermolecular Hydrogen Bonding Research on Acid−Amide intermolecular hydrogen bonding explores the molecular recognition and self-complementarity in molecular structures, revealing the significance of hydrogen bonding between amide and carboxylic acid groups. This understanding is crucial for designing molecules with specific binding and recognition properties, impacting drug design and molecular sensors (Wash et al., 1997).
Synthesis of Heterocyclic Compounds The synthesis of heterocyclic beta-Chlorovinyl aldehydes using Vilsmeier reagent demonstrates the versatility of chloro-substituted pyrrole derivatives in organic synthesis. This method's efficacy in synthesizing complex molecules from simpler ones highlights the potential for synthesizing related compounds, including 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid, for further research and application (Majo & Perumal, 1996).
Material Applications The development of carboxylic acid-functionalized polypyrrole-silica microparticles for biomedical applications showcases the utility of pyrrole derivatives in creating novel materials. These microparticles' enhanced optical absorbance and stability suggest potential for use in immunodiagnostic assays and other medical applications (Maeda, Corradi, & Armes, 1995).
Esterification Processes Research on the esterification of carboxylic acids by alcohols with 2-Chloro-1,3,5-trinitrobenzene as a condensing agent provides insights into synthetic methodologies that could be applied to modify or derive new compounds from this compound, facilitating the creation of esters with potential pharmaceutical applications (Takimoto et al., 1981).
Wirkmechanismus
Target of Action
Compounds with a similar pyrrole ring structure have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The benzylic position of the molecule, where the chlorine atom is attached, is known to be reactive and can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Aromatic compounds like this one are known to be relatively persistent in the environment due to the high thermodynamic stability of the benzene moiety . They can undergo biodegradation, playing an important role in environmental cleanup .
Pharmacokinetics
Similar compounds with a pyrrole ring structure have been found to exhibit various pharmacological activities , suggesting that they can be absorbed and distributed in the body, metabolized, and eventually excreted.
Result of Action
Compounds with a similar pyrrole ring structure have been found to exhibit various biological activities , suggesting that they can have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by the choice of boron reagents and the reaction conditions .
Safety and Hazards
The safety and hazards of “1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid” would depend on its physical and chemical properties, as well as how it’s handled and used. A related compound, 2-chlorobenzoic acid, is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions for “1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid” would depend on its potential applications. If it shows promising biological activity, it could be further developed as a pharmaceutical drug . Additionally, modifications of its structure could lead to new compounds with improved properties .
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESYWSSTDKCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(methylsulfanyl)-N-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2931112.png)





![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2931124.png)

![2-[[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2931129.png)

![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2931131.png)
![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2931133.png)
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2931134.png)
